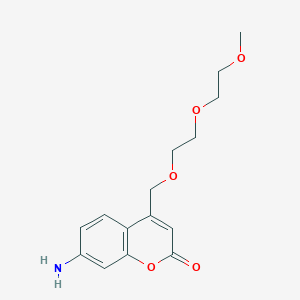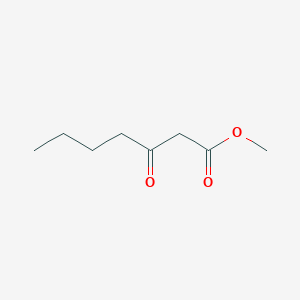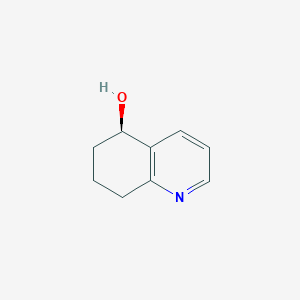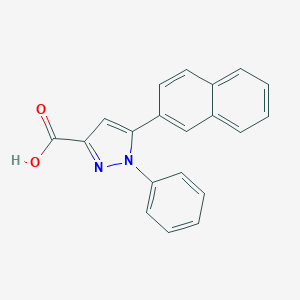
5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as labeling reagents for carbohydrates, σ(1) receptor antagonists, chemosensors, and in the synthesis of heterocyclic compounds. The presence of a naphthalene ring and a pyrazole moiety suggests that this compound may exhibit interesting chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 1-arylpyrazoles with significant σ(1) receptor antagonist activity were synthesized, where the nature of the pyrazole substituents was found to be crucial for activity . Similarly, a naphthalene-pyrazol conjugate was synthesized and characterized, which acted as a selective chemosensor for Al(III) ions . These studies indicate that the synthesis of such compounds typically involves careful selection of substituents to achieve the desired chemical and biological properties.
Molecular Structure Analysis
The molecular structure of compounds related to "5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid" has been characterized using various spectrometric techniques. For example, the naphthalene-pyrazol conjugate was crystallographically characterized, which allowed for the study of its selective sensing mechanism . The structural features of these compounds are likely to contribute to their selective binding and sensing capabilities.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their use as labeling reagents and chemosensors. The novel labeling reagent NMP, which contains a naphthyl functional group, was used for the determination of carbohydrates, indicating that it can react with these biomolecules under mild conditions . The chemosensor for Al(III) ions also operates through a reaction mechanism involving internal charge transfer and chelation-enhanced fluorescence .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored to some extent. For example, the NMP labeling reagent exhibits very high molar absorptivity, which is beneficial for UV absorbance-based detection methods . The synthesized naphthalene-pyrazol conjugate displayed high selectivity and sensitivity for Al(III) ions, with a rapid response time and no cytotoxicity, indicating good potential for biological applications . Additionally, a series of thiazolo[3,2-a]pyrimidine derivatives were characterized by physicochemical analysis, suggesting that such compounds may have diverse applications based on their physical and chemical characteristics .
Aplicaciones Científicas De Investigación
Applications in Materials Science
Plastic Scintillators : Research into plastic scintillators based on polymethyl methacrylate has shown the use of naphthalene derivatives as components to improve the scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. This demonstrates the compound's potential application in radiation detection technologies (Salimgareeva & Kolesov, 2005).
Applications in Heterocyclic Chemistry Synthesis
Building Block for Heterocycles : The chemistry of pyrazoline derivatives, including pyrazole carboxylic acids, is a rich field due to their reactivity, making them valuable building blocks for the synthesis of a wide range of heterocyclic compounds. This includes applications in synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles, highlighting their importance in medicinal chemistry and dye synthesis (Gomaa & Ali, 2020).
Applications in Biomedical Research
Antimicrobial and Metabolic Disease Treatment : Modifications of quinoxaline structures, which are related to naphthalene derivatives, have been explored for a variety of biomedical applications. This includes antimicrobial activities and treatments for chronic and metabolic diseases, demonstrating the potential medical relevance of naphthalene and pyrazole-derived compounds (Pereira et al., 2015).
Biological Activities of Phenothiazines : Phenothiazine derivatives, with modifications including naphthalene, have shown a wide range of promising biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This suggests the potential of naphthalene-based compounds in developing new pharmaceuticals (Pluta, Morak-Młodawska, & Jeleń, 2011).
Environmental Applications
Naphthenic Acids Analysis : The complexity of naphthenic acids, which include naphthalene derivatives, in environmental samples underscores the importance of advanced analytical methods for their identification and quantification. This is crucial for monitoring and mitigating pollution in ecosystems affected by industrial activities (Kovalchik et al., 2017).
Mecanismo De Acción
Target of Action
A similar compound, “[4-(5-naphthalen-2-yl-1h-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid”, is known to target theSerine/threonine-protein kinase Sgk1 in humans . This enzyme plays a crucial role in various cellular processes, including cell survival, ion transport, and transcriptional regulation.
Mode of Action
For instance, the compound “[4-(5-naphthalen-2-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl]acetic acid” is known to interact with its target, the Serine/threonine-protein kinase Sgk1
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The action of similar compounds on their targets can lead to changes in cellular processes, potentially influencing cell survival, ion transport, and transcriptional regulation .
Propiedades
IUPAC Name |
5-naphthalen-2-yl-1-phenylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(24)18-13-19(22(21-18)17-8-2-1-3-9-17)16-11-10-14-6-4-5-7-15(14)12-16/h1-13H,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCDSWNFZGRAOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378105 |
Source


|
| Record name | 5-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
144252-16-4 |
Source


|
| Record name | 5-(Naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B126750.png)
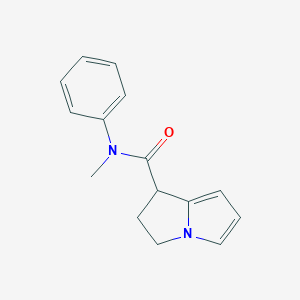

![4-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]aniline hydrochloride](/img/structure/B126757.png)
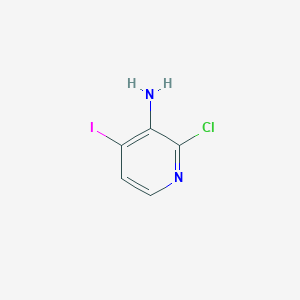

![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)
